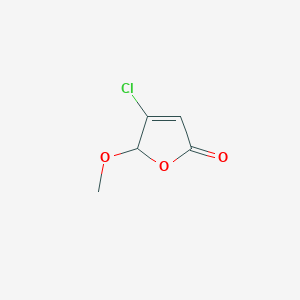

4-Chloro-5-methoxyfuran-2(5H)-one

Description

Properties

IUPAC Name |

3-chloro-2-methoxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c1-8-5-3(6)2-4(7)9-5/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZZBGBOOJXZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(=CC(=O)O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497571 | |

| Record name | 4-Chloro-5-methoxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62674-18-4 | |

| Record name | 4-Chloro-5-methoxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxyfuran-2(5H)-one typically involves the chlorination and methoxylation of furan derivatives. One common method involves the reaction of 5-methoxyfuran-2(5H)-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxyfuran-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

4-Chloro-5-methoxyfuran-2(5H)-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxyfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of furan-2(5H)-one derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Key Research Findings

Substituent Impact on Melting Points : Chlorine and aromatic substituents increase melting points (e.g., 189–191°C for 5-[(2-Chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one vs. 75–77°C for 3,4-dichloro-5-phenylfuran-2(5H)-one) due to enhanced intermolecular interactions .

Stereochemical Complexity: Hydroxymethyl-substituted furanones (e.g., Threo-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one) exhibit diastereoselectivity in reactions, critical for chiral drug synthesis .

Thermal Stability : Methoxy groups improve thermal stability compared to hydroxylated analogues, as seen in differential decomposition temperatures during mass spectrometry .

Q & A

Q. What are the most reliable synthetic routes for 4-chloro-5-methoxyfuran-2(5H)-one, and how can reaction yields be optimized?

Methodology : The compound is synthesized via tandem Michael addition-elimination reactions. A typical protocol involves reacting 3,4-dichloro-5-methoxyfuran-2(5H)-one with nucleophiles like glycine methyl ester in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine. Reaction optimization includes:

- Temperature control : Room temperature (25°C) minimizes side reactions.

- Solvent selection : THF or dichloromethane ensures solubility of intermediates.

- Stoichiometry : A 1.5:1 molar ratio of nucleophile to precursor improves yield .

Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) achieves ~50% yield.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodology :

- X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., Cl–C–N–C at ~5.2°) to validate planar furanone geometry .

- NMR spectroscopy : Key signals include δ 4.95 ppm (methoxy OCH₃) and δ 6.20 ppm (furanone ring protons) .

- IR spectroscopy : Confirm carbonyl stretch at ~1750 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in asymmetric synthesis?

Methodology :

- Computational studies : Density Functional Theory (DFT) calculates charge distribution; the electron-withdrawing Cl at C4 polarizes the furanone ring, enhancing electrophilicity at C3 for nucleophilic attacks .

- Experimental validation : Compare reaction rates with analogs (e.g., 4-bromo vs. 4-chloro derivatives). Kinetic studies via HPLC track intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodology :

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace Cl with NH₂) and test against Staphylococcus aureus (MIC assays). Biological discrepancies often arise from variations in lipophilicity or hydrogen-bonding capacity .

- Meta-analysis : Cross-reference crystallographic data (e.g., bond conjugation effects) with bioactivity datasets to identify structural motifs critical for antimicrobial activity .

Q. How can reaction pathways involving this compound be monitored in real time?

Methodology :

- In-situ spectroscopy : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enolate formation during Michael addition).

- Mass spectrometry : Track isotopic labeling (e.g., ¹³C at C5) to elucidate mechanistic steps .

Data Contradiction Analysis

Q. Conflicting reports on furanone ring planarity: How to reconcile crystallographic vs. computational results?

Resolution :

- Comparative analysis : X-ray data show furanone planarity (mean deviation ≤0.02 Å), while DFT may predict slight distortion due to solvent effects. Use polarizable continuum models (PCM) in simulations to account for solvent interactions .

- Table 1 : Bond length comparison across studies.

| Bond | X-ray (Å) | DFT (Gas Phase) | DFT (THF Solvent) |

|---|---|---|---|

| C13–N1 | 1.331 | 1.345 | 1.338 |

| C13=C14 | 1.354 | 1.340 | 1.347 |

Methodological Recommendations

- Synthetic pitfalls : Avoid prolonged reaction times (>60 h) to prevent hydrolysis of the methoxy group.

- Analytical validation : Combine SC-XRD with dynamic NMR to resolve conformational flexibility in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.